

Comprehensive review of the biochemical properties of Sulfacarbamide

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A Comprehensive Biochemical Review of Sulfacarbamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfacarbamide, a member of the sulfonamide class of antibiotics, has a history of use in treating bacterial infections, particularly those of the urinary tract.[1] Structurally, it is a sulfanilylurea, a characteristic that also implicates its potential activity as a hypoglycemic agent. This technical guide provides a comprehensive review of the biochemical properties of Sulfacarbamide, synthesizing available data on its mechanisms of action, physicochemical characteristics, and relevant experimental methodologies. While specific quantitative biochemical data for Sulfacarbamide is notably scarce in publicly available literature, this guide extrapolates from the well-established properties of the sulfonamide and sulfonylurea drug classes to provide a robust framework for its study and evaluation.

Physicochemical Properties of Sulfacarbamide

A compilation of the key physicochemical properties of **Sulfacarbamide** is presented in Table 1. These data are essential for understanding its solubility, absorption, and formulation characteristics.



Property	Value	Source
IUPAC Name	(4-aminophenyl)sulfonylurea	[2]
Synonyms	Sulfanilylurea, Sulfaurea, Urosulfan, Euvernil	[2]
CAS Number	547-44-4	[3][4]
Molecular Formula	C7H9N3O3S	
Molecular Weight	215.23 g/mol	
Melting Point	146-148 °C (with slight decomposition)	ChemicalBook
Water Solubility	2.333 g/L (at 20 °C)	ChemicalBook
LogP	2.379	
рКа	1.78 (Uncertain), 5.42 (Uncertain)	ChemicalBook

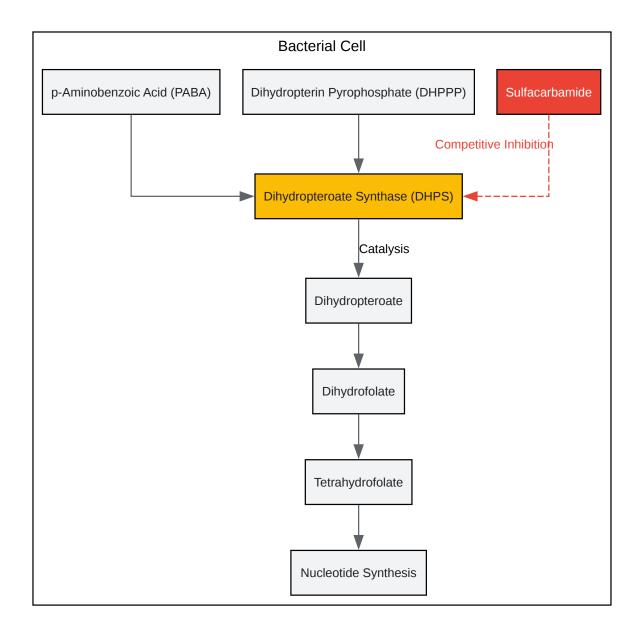
Biochemical Mechanisms of Action

Sulfacarbamide is understood to have two primary, albeit historically distinct, mechanisms of action owing to its chemical structure: antibacterial and potential hypoglycemic effects.

Antibacterial Activity: Inhibition of Folate Synthesis

As a sulfonamide, **Sulfacarbamide**'s primary antibacterial mechanism is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. Bacteria synthesize folate de novo, and it is an essential precursor for the synthesis of nucleotides and certain amino acids. By acting as a structural analog of para-aminobenzoic acid (pABA), a natural substrate for DHPS, **Sulfacarbamide** prevents the formation of dihydropteroate, thereby halting the folic acid pathway and exhibiting a bacteriostatic effect.





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Figure 1: Generalized signaling pathway for the antibacterial action of sulfonamides.

Potential Hypoglycemic Activity: KATP Channel Modulation

Sulfacarbamide's sulfonylurea moiety suggests a mechanism of action for blood sugar reduction similar to that of sulfonylurea drugs used in the treatment of type 2 diabetes. These compounds are known to bind to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-

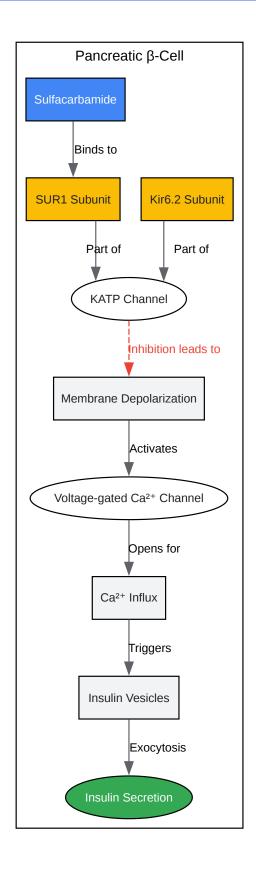






sensitive potassium (KATP) channels in pancreatic β -cells. This binding inhibits the channel, leading to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin.





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Figure 2: Probable hypoglycemic signaling pathway for Sulfacarbamide.



Quantitative Biochemical Data

Despite a comprehensive search of scientific literature and chemical databases, specific quantitative data on the biochemical activity of **Sulfacarbamide**, such as IC_{50} or K_i values for its targets, and in vivo pharmacokinetic parameters, are not readily available. The data presented in Table 2 is therefore limited to acute toxicity.

Assay	Species	Route	Value	Source
LD50	Mouse	Intraperitoneal	405 mg/kg	

The absence of more detailed quantitative data represents a significant knowledge gap and an opportunity for future research.

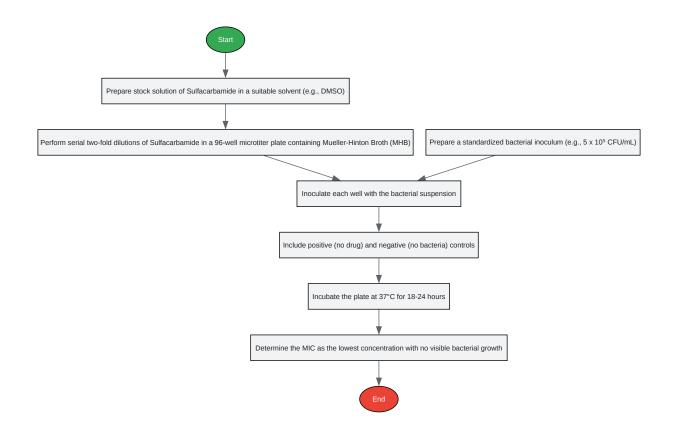
Experimental Protocols

The following are detailed, generalized methodologies for key experiments relevant to the biochemical characterization of **Sulfacarbamide**. It is important to note that these are representative protocols for the drug class, as specific experimental applications to **Sulfacarbamide** are not well-documented.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antibacterial agent.





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Figure 3: Experimental workflow for MIC determination.

Materials:



Sulfacarbamide

- Dimethyl sulfoxide (DMSO)
- Mueller-Hinton Broth (MHB)
- Bacterial strains (e.g., E. coli, S. aureus)
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Prepare a stock solution of **Sulfacarbamide** in DMSO.
- In a 96-well plate, perform serial two-fold dilutions of the Sulfacarbamide stock solution in MHB to achieve a range of desired concentrations.
- Prepare a bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL), and then dilute to the final testing concentration (e.g., 5 x 10⁵ CFU/mL) in MHB.
- Inoculate each well of the microtiter plate containing the drug dilutions with the standardized bacterial suspension.
- Include a positive control well (bacteria in MHB without the drug) and a negative control well (MHB only).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of Sulfacarbamide at which there is no visible growth of bacteria.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a representative protocol for a continuous spectrophotometric assay to measure the inhibition of DHPS.



Principle: The activity of DHPS is measured in a coupled enzyme assay. The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), which consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity.

Materials:

- Purified DHPS enzyme
- Dihydrofolate reductase (DHFR)
- p-Aminobenzoic acid (pABA)
- 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
- NADPH
- Sulfacarbamide
- Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)
- UV-Vis spectrophotometer or microplate reader

Procedure:

- Prepare a reaction mixture containing assay buffer, DHFR, NADPH, and DHPPP in a cuvette or microplate well.
- Add a range of concentrations of Sulfacarbamide (or a vehicle control) to the reaction mixtures and pre-incubate for a defined period.
- Initiate the reaction by adding pABA.
- Immediately monitor the decrease in absorbance at 340 nm over time.
- Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.



• Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **Sulfacarbamide** concentration and fitting the data to a dose-response curve.

Conclusion

Sulfacarbamide is a sulfonamide antibiotic with a historical and structural basis for potential hypoglycemic activity. Its primary antibacterial mechanism of action is the well-understood inhibition of bacterial folate synthesis via dihydropteroate synthase. Its potential hypoglycemic effect is likely mediated through the modulation of ATP-sensitive potassium channels in pancreatic β-cells, a mechanism characteristic of sulfonylureas. A significant challenge in the comprehensive biochemical characterization of **Sulfacarbamide** is the lack of specific quantitative data in the public domain. This guide provides a foundational understanding based on the established properties of its drug classes and outlines the necessary experimental protocols for its further investigation. Future research focusing on the quantitative determination of its enzyme kinetics, in vivo pharmacokinetics, and specific cellular interactions is warranted to fully elucidate its biochemical profile and potential therapeutic applications.

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